molecular formula C21H14N4O3 B11181203 3-{[(E)-(4-nitrophenyl)methylidene]amino}-2-phenylquinazolin-4(3H)-one

3-{[(E)-(4-nitrophenyl)methylidene]amino}-2-phenylquinazolin-4(3H)-one

Cat. No.: B11181203
M. Wt: 370.4 g/mol
InChI Key: AVCBRLPBAJRNON-HYARGMPZSA-N
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Description

3-{[(E)-(4-nitrophenyl)methylidene]amino}-2-phenylquinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core, a phenyl group, and a nitrophenylmethylideneamino substituent. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(E)-(4-nitrophenyl)methylidene]amino}-2-phenylquinazolin-4(3H)-one typically involves a multi-step process. One common method includes the condensation of 2-phenylquinazolin-4(3H)-one with 4-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{[(E)-(4-nitrophenyl)methylidene]amino}-2-phenylquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenylmethylideneamino moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted quinazolinone derivatives.

Scientific Research Applications

3-{[(E)-(4-nitrophenyl)methylidene]amino}-2-phenylquinazolin-4(3H)-one has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[(E)-(4-nitrophenyl)methylidene]amino}-2-phenylquinazolin-4(3H)-one is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinazolin-4(3H)-one: Lacks the nitrophenylmethylideneamino substituent, making it less complex.

    4-Nitrobenzaldehyde: A simpler compound that serves as a precursor in the synthesis of the target compound.

    Quinazolinone Derivatives: Various derivatives with different substituents that exhibit diverse biological and chemical properties.

Uniqueness

3-{[(E)-(4-nitrophenyl)methylidene]amino}-2-phenylquinazolin-4(3H)-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for various modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C21H14N4O3

Molecular Weight

370.4 g/mol

IUPAC Name

3-[(E)-(4-nitrophenyl)methylideneamino]-2-phenylquinazolin-4-one

InChI

InChI=1S/C21H14N4O3/c26-21-18-8-4-5-9-19(18)23-20(16-6-2-1-3-7-16)24(21)22-14-15-10-12-17(13-11-15)25(27)28/h1-14H/b22-14+

InChI Key

AVCBRLPBAJRNON-HYARGMPZSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2/N=C/C4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2N=CC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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